3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane

Catalog No.
S3239595
CAS No.
1705786-25-9
M.F
C16H20F3NO4S2
M. Wt
411.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]me...

CAS Number

1705786-25-9

Product Name

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane

IUPAC Name

3-methylsulfonyl-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane

Molecular Formula

C16H20F3NO4S2

Molecular Weight

411.45

InChI

InChI=1S/C16H20F3NO4S2/c1-25(21,22)15-8-13-5-6-14(9-15)20(13)26(23,24)10-11-3-2-4-12(7-11)16(17,18)19/h2-4,7,13-15H,5-6,8-10H2,1H3

InChI Key

VURHWXNJRVIILZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F

solubility

not available
  • Azabicyclooctane core: This core structure is found in tropane alkaloids, a class of natural products with various biological activities including anticholinergic and neuroprotective effects [].
  • Sulfonyl groups: These groups can influence the molecule's solubility, stability, and interaction with biological targets [].
  • Trifluoromethyl group: This group can enhance the molecule's metabolic stability and blood-brain barrier penetration [].

These features suggest (1R,5S)-3-(methylsulfonyl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane could be a candidate molecule for research in areas like:

  • Medicinal chemistry: Investigating its potential as a lead compound for developing drugs targeting the central nervous system.
  • Radiopharmaceutical chemistry: The molecule's structure could be modified to incorporate radioisotopes for applications in positron emission tomography (PET) imaging [].

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane is a complex bicyclic compound featuring a unique combination of sulfonyl groups and a trifluoromethyl-substituted phenyl moiety. The structure consists of an azabicyclic ring system, which is characterized by a nitrogen atom incorporated into a bicyclic framework, enhancing its potential biological activity and chemical reactivity. This compound is particularly noteworthy due to the presence of both methanesulfonyl groups and a trifluoromethyl group, which can significantly influence its pharmacological properties and interactions with biological targets.

, including:

  • Oxidation: The sulfonyl groups may be oxidized to form sulfonic acids, altering their reactivity.
  • Reduction: Reduction reactions can remove the sulfonyl groups, potentially yielding simpler bicyclic amines.
  • Substitution: Nucleophilic substitution can occur at the sulfonyl groups, allowing for the introduction of different functional groups.

These reactions are vital for modifying the compound's properties for specific applications in medicinal chemistry and materials science.

Research indicates that compounds similar to 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane may exhibit significant biological activity, particularly as enzyme inhibitors or receptor modulators. The unique bicyclic structure allows for strong interactions with enzyme active sites or receptor binding sites, potentially leading to therapeutic effects in various medical conditions. Preliminary studies suggest that this compound could serve as a useful probe in enzyme-catalysis investigations .

The synthesis of 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane typically involves several key steps:

  • Formation of the Bicyclic Core: A Diels-Alder reaction is often employed to construct the bicyclic framework from suitable diene and dienophile precursors.
  • Introduction of Sulfonyl Groups: This can be achieved through sulfonylation reactions using methanesulfonyl chloride or other sulfonyl chlorides in the presence of a base.
  • Final Modifications: Additional functional groups may be introduced via alkylation or acylation reactions to yield the desired compound .

These synthetic routes are crucial for producing this compound in sufficient purity and yield for research and application.

3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane has potential applications across several fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor antagonist.
  • Biological Research: It can serve as a tool for studying enzyme-substrate interactions and conformational dynamics in biomolecules.
  • Industrial Chemistry: The compound may be used as an intermediate in synthesizing specialty chemicals or materials with tailored properties .

Interaction studies involving 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane focus on its binding affinity and activity against specific biological targets, such as enzymes or receptors involved in disease pathways. These studies aim to elucidate the mechanisms by which the compound exerts its biological effects, providing insights into its potential therapeutic uses.

Several compounds share structural features with 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane, including:

Compound NameStructural FeaturesUnique Aspects
(1R,4R)-2,5-diazabicyclo[2.2.1]heptaneBicyclic structureDifferent functional groups
2-azabicyclo[2.2.1]heptane derivativesSimilar bicyclic coreVarying substituents affecting reactivity
tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonaneRelated bicyclic frameworkDistinct carbon skeleton and functionalization

The uniqueness of 3-methanesulfonyl-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane lies in its specific combination of methanesulfonyl and trifluoromethyl groups, which confer distinct chemical properties and enhance its potential utility in drug design and synthetic chemistry compared to these similar compounds .

XLogP3

2.4

Dates

Last modified: 08-19-2023

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